molecular formula C8H16N2O3 B054975 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid CAS No. 124335-65-5

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

Cat. No.: B054975
CAS No.: 124335-65-5
M. Wt: 188.22 g/mol
InChI Key: VCEKKKPFXABURR-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H18N2O4S. It is known for its role as a buffer substance, particularly in biological and biochemical research. This compound is often used to maintain the pH of solutions in a stable range, making it valuable in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of biochemical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is widely used in scientific research due to its buffering capacity. Some of its applications include:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to provide a stable pH environment for cell growth and maintenance.

    Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.

    Industry: Applied in the production of biochemical reagents and diagnostic kits

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is unique due to its specific buffering range and stability under various experimental conditions. Its ability to maintain pH without interfering with biological processes makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEKKKPFXABURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374736
Record name [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124335-65-5
Record name [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124335-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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